molecular formula C17H17Cl2N3O2 B2585875 (2,5-Dichlorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone CAS No. 1797856-33-7

(2,5-Dichlorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2585875
CAS RN: 1797856-33-7
M. Wt: 366.24
InChI Key: UQFOELYJUGMGOP-UHFFFAOYSA-N
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Description

(2,5-Dichlorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone, also known as JNJ-40411813, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been synthesized through a multistep process.

Scientific Research Applications

Antimicrobial Activity

A related compound, 2,4-difluorophenyl(piperidin-4-yl)methanone oxime, has been synthesized and studied for its in vitro antibacterial and antifungal activities. Some derivatives exhibited significant antimicrobial activity against pathogenic bacterial and fungal strains, suggesting potential application in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Molecular Interaction Studies

The compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, structurally similar to the query compound, was studied for its interaction with the CB1 cannabinoid receptor. This study involved conformational analysis, pharmacophore models, and comparative molecular field analysis (CoMFA), indicating the potential of such compounds in receptor-binding studies (Shim et al., 2002).

Structural and Theoretical Studies

Research on [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, closely related to the queried compound, focused on its crystal structure and theoretical calculations. The study provided insights into molecular structure, energy framework analysis, and thermal properties, useful for understanding the physical and chemical properties of such compounds (Karthik et al., 2021).

Anticancer and Antimicrobial Agent Synthesis

Research on new 1,3-oxazole clubbed pyridyl-pyrazolines, incorporating structures similar to the query compound, explored their potential as anticancer and antimicrobial agents. Molecular docking studies were conducted to assess their efficacy, highlighting their application in drug development (Katariya et al., 2021).

Synthesis Methodologies

General methods for synthesizing compounds like 3-piperidine(methan)amines, related to the query compound, have been described. These compounds have attracted interest for their potential as Substance P antagonists, demonstrating the importance of synthesis methodologies in drug development (Knoops et al., 1997).

Mechanism of Action

properties

IUPAC Name

(2,5-dichlorophenyl)-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O2/c1-11-2-5-16(21-20-11)24-13-6-8-22(9-7-13)17(23)14-10-12(18)3-4-15(14)19/h2-5,10,13H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFOELYJUGMGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dichlorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

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